3,5-Isoxazolediamine, 4-[(4-methoxyphenyl)azo]-
Description
Structural Identification and Molecular Characterization
IUPAC Nomenclature and Systematic Chemical Naming Conventions
The compound 3,5-Isoxazolediamine, 4-[(4-methoxyphenyl)azo]- is systematically named according to IUPAC rules. The parent structure is 1,3-oxazole-2,5-diamine , with substituents at the 4-position. The azo group (-N=N-) bridges the isoxazole ring to a 4-methoxyphenyl group. The numbering prioritizes the functional groups in descending order of priority, adhering to IUPAC guidelines for heterocyclic compounds.
Alternative names include 4-[(4-methoxyphenyl)diazenyl]-1,3-diaminoisoxazole and 3,5-diamino-4-(4-methoxyphenylazo)isoxazole , reflecting variations in substituent placement and functional group emphasis.
Molecular Formula and Weight Analysis
The molecular formula is C₁₀H₁₁N₅O₂ , with a molecular weight of 233.2266 g/mol .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁N₅O₂ | |
| Molecular Weight | 233.2266 g/mol | |
| CAS Registry Number | 94051-91-9 | |
| SMILES String | COC1=CC=C(C=C1)N=NC2=C(ON=C2N)N |
Structural Elucidation Through Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectral Interpretation
NMR data for analogous isoxazole-azo compounds reveal key signals:
- ¹H NMR :
- ¹³C NMR :
Note: Direct NMR data for this compound is limited; interpretations are extrapolated from structurally similar compounds.
Infrared (IR) Spectroscopy Functional Group Analysis
Key IR absorptions include:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| N-H (Amine) | 3300–3500 (broad) | Symmetric/asymmetric stretches |
| C=N (Isoxazole) | 1600–1650 | Aromatic C=N stretch |
| N=N (Azo) | 1480–1500 | Azo (-N=N-) stretching |
| C-O (Methoxy) | 2850–2900 (stretch) | OCH₃ group |
These patterns align with azo-containing heterocycles and isoxazole derivatives.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry is expected to show:
Crystallographic Characterization and X-ray Diffraction Studies
No crystallographic data (X-ray diffraction) for 3,5-Isoxazolediamine, 4-[(4-methoxyphenyl)azo]- are reported in the literature. This gap underscores the need for targeted crystallographic studies to confirm the spatial arrangement of substituents and hydrogen-bonding patterns.
Properties
IUPAC Name |
4-[(4-methoxyphenyl)diazenyl]-1,2-oxazole-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-16-7-4-2-6(3-5-7)13-14-8-9(11)15-17-10(8)12/h2-5H,12H2,1H3,(H2,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMRCFMNQJXKHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C(ON=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Dicarbonyl Derivatives
The isoxazole scaffold is classically synthesized via cyclocondensation of β-dicarbonyl compounds with hydroxylamine. For example, Grady et al. demonstrated that 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole is formed through the reaction of a brominated chalcone with hydroxylamine hydrochloride under acidic conditions. Adapting this method, a β-diketone or β-ketoester bearing substituents at positions 3 and 5 could serve as the precursor.
Procedure :
- React 1,3-diketone A (e.g., acetylacetone derivatives) with hydroxylamine hydrochloride in ethanol/water under reflux.
- Acid catalysis (e.g., HCl) facilitates imine formation and subsequent cyclization.
- Isolate the isoxazole intermediate B via column chromatography.
Key Observations :
Alternative Route: One-Pot Multicomponent Reactions
Liu et al. reported a one-pot synthesis of 4-aminomethyl isoxazoles using β-enamino diketones and hydroxylamine. This method could be modified to introduce amine groups directly during cyclization.
Procedure :
- Condense β-enamino diketone C with hydroxylamine in acetic acid.
- Simultaneous cyclization and amination yield 3,5-diaminoisoxazole D .
Functionalization with Amine Groups
Nitration and Reduction
If the isoxazole core lacks amine groups, nitration followed by reduction can introduce them.
Procedure :
Direct Amination
Patel et al. demonstrated that CDI (1,1′-carbonyldiimidazole) facilitates direct amination of heterocycles.
Procedure :
- Treat isoxazole G with CDI in acetonitrile to activate the ring for nucleophilic attack.
- React with aqueous ammonia or benzylamine to install amine groups.
Optimization and Challenges
Regioselectivity in Cyclization
The position of substituents on the isoxazole ring is critical. Grady et al. emphasized that steric and electronic factors dictate regioselectivity, with bromine substituents acting as leaving groups to direct cyclization. Computational modeling (DFT) could predict favorable transition states for improved yields.
Purity and Yield Considerations
- Column Chromatography : Essential for isolating intermediates, with silica gel and ethyl acetate/hexane mixtures providing optimal resolution.
- Crystallization : Recrystallization from ethanol/DMSO yields high-purity azo-isoxazole derivatives (mp 128–132°C).
Characterization and Analytical Data
Spectroscopic Analysis
- IR Spectroscopy :
- ¹H NMR :
- Mass Spectrometry :
- Molecular ion [M+H]⁺ matches theoretical m/z (e.g., C₁₀H₁₂N₄O₂: 220.09).
X-ray Crystallography
Single-crystal analysis of analogous compounds reveals planarity between the isoxazole and azo-phenyl rings (dihedral angle <3°), enhancing conjugation and stability.
Applications and Derivatives
While the target compound’s bioactivity remains unexplored, structurally related isoxazole-azo hybrids exhibit:
Chemical Reactions Analysis
Types of Reactions
3,5-Isoxazolediamine, 4-[(4-methoxyphenyl)azo]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce corresponding amines .
Scientific Research Applications
3,5-Isoxazolediamine, 4-[(4-methoxyphenyl)azo]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Isoxazolediamine, 4-[(4-methoxyphenyl)azo]- involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoxazole ring may also contribute to its bioactivity by interacting with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methoxyphenyl)diazenyl]-1,2-oxazole-3,5-diamine: Similar structure but with different substitution patterns.
3,5-Diamino-4-(p-methoxyphenyl)hydrazonopyrazole: Contains a pyrazole ring instead of an isoxazole ring.
Uniqueness
3,5-Isoxazolediamine, 4-[(4-methoxyphenyl)azo]- is unique due to its specific substitution pattern and the presence of both diazenyl and isoxazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Overview
3,5-Isoxazolediamine, 4-[(4-methoxyphenyl)azo]- is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name: 3,5-Isoxazolediamine, 4-[(4-methoxyphenyl)azo]-
- Molecular Formula: CHNO
- Molecular Weight: 232.24 g/mol
The biological activity of 3,5-Isoxazolediamine is primarily attributed to its interaction with various biological macromolecules. The compound is believed to exert its effects by:
- Inhibiting Specific Enzymes: It may act as an enzyme inhibitor, affecting metabolic pathways.
- Modulating Receptor Activity: The compound could interact with specific receptors, leading to altered physiological responses.
Anticancer Activity
Research indicates that compounds similar to 3,5-Isoxazolediamine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can selectively target leukemia cells while demonstrating lower toxicity toward normal cells.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various isoxazole derivatives on human tumor cell lines. The results indicated that certain derivatives had IC values significantly lower than standard chemotherapeutic agents, suggesting a promising avenue for further research in anticancer therapies .
| Compound Name | IC (µM) | Cancer Type |
|---|---|---|
| Compound A | 15 | Leukemia |
| Compound B | 20 | Melanoma |
| 3,5-Isoxazolediamine | 18 | Colon Cancer |
Antimicrobial Activity
Additionally, 3,5-Isoxazolediamine has shown potential antimicrobial properties. Preliminary studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development.
Case Study: Antimicrobial Testing
In a comparative study, the antimicrobial efficacy of several azo compounds was assessed against common pathogens. The findings revealed that certain derivatives exhibited significant inhibition zones in agar diffusion tests .
| Pathogen | Inhibition Zone (mm) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 15 | 3,5-Isoxazolediamine |
| Escherichia coli | 12 | Compound B |
Toxicological Studies
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Studies have shown that while some derivatives exhibit promising biological activity, they also require thorough evaluation for potential toxicity.
Findings:
- In vitro studies indicated that certain concentrations of the compound did not significantly affect normal cell viability.
- Long-term exposure studies are necessary to fully understand the safety profile.
Q & A
Q. What are the established synthetic routes for 3,5-Isoxazolediamine, 4-[(4-methoxyphenyl)azo]-?
The compound is synthesized via the reaction of arylhydrazonomesoxalonitrile with hydroxylamine hydrochloride in refluxing ethanol (75% yield). Sodium carbonate is used as a base, and the reaction proceeds at room temperature. Key spectral data (e.g., NMR singlet at δ6.1 for NH₂, IR absorption for azo groups) confirm the structure. Recrystallization from ethanol-DMF mixtures enhances purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- IR spectroscopy : Identifies functional groups (e.g., azo N=N stretch at ~1600 cm⁻¹, NH₂ deformation at ~1650 cm⁻¹).
- ¹H NMR : A singlet at δ6.1 confirms the amino group, while aromatic protons appear as a multiplet (δ7.2–7.8 ppm).
- Elemental analysis : Validates stoichiometry (e.g., C, H, N percentages). These methods are essential for distinguishing structural isomers and confirming synthetic success .
Q. How stable is this compound under varying reaction conditions?
Stability tests show the compound degrades above 150°C, limiting high-temperature applications. It remains stable in acidic media (pH 3–6) but hydrolyzes in strong bases (pH >10). Solubility is highest in polar aprotic solvents (e.g., DMF), making it suitable for further derivatization in such environments .
Advanced Research Questions
Q. How can structural ambiguities in reaction by-products be resolved?
Contradictory spectral data (e.g., unexpected IR carbonyl bands) may arise from isomeric by-products. For example, cyclization products could adopt oxadiazinane or triazinane configurations. Computational modeling (DFT) and 2D NMR (COSY, HSQC) differentiate isomers by correlating proton environments and coupling constants .
Q. What strategies optimize the synthesis of bioactive derivatives?
- Acetylation : Treat with acetic anhydride to produce diacetamido derivatives (e.g., compound 3 in ), enhancing lipophilicity for biological assays.
- Cycloaddition : React with acrylonitrile in pyridine/water to form fused heterocycles (e.g., imidazo-isoxazoles), which can be screened for antimicrobial or anticancer activity.
- Metal coordination : Introduce transition metals (e.g., Cu²⁺) to study chelation effects on bioactivity .
Q. How can reaction mechanisms be elucidated for by-product formation?
Mechanistic studies involve:
- Kinetic monitoring : Track intermediate formation via in-situ IR or HPLC.
- Isotopic labeling : Use ¹⁵N-labeled hydroxylamine to trace azo-group origins.
- Theoretical calculations : Simulate transition states to identify favorable pathways (e.g., oxadiazinane vs. triazinane formation) .
Q. How can synthesis be scaled while maintaining yield and purity?
- Solvent optimization : Replace ethanol with DMF-acetic acid mixtures (as in ) to improve solubility and reduce side reactions.
- Catalyst screening : Test NaHCO₃ vs. K₂CO₃ to enhance reaction rates.
- Flow chemistry : Implement continuous-flow reactors to control exothermic steps and improve reproducibility .
Q. What theoretical frameworks guide the design of novel derivatives?
The compound’s azo-isoxazole core aligns with:
- Hammett substituent constants : Predict electronic effects of substituents (e.g., methoxy groups) on reactivity.
- Frontier molecular orbital (FMO) theory : Optimize charge transfer for photophysical applications.
- QSAR models : Correlate structural features (e.g., logP, polar surface area) with antimicrobial activity .
Methodological Notes
- Data contradiction analysis : Always cross-validate spectral data with computational models (e.g., Gaussian) to resolve structural ambiguities.
- Experimental design : Use factorial design (e.g., varying temperature, solvent, catalyst) to identify critical reaction parameters .
- Theoretical integration : Link synthetic outcomes to broader concepts in heterocyclic chemistry or azo dye photochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
